Cas no 856935-35-8 (3-(Bromomethyl)-4-fluorobenzonitrile)

3-(Bromomethyl)-4-fluorobenzonitrile structure
856935-35-8 structure
Product Name:3-(Bromomethyl)-4-fluorobenzonitrile
Numero CAS:856935-35-8
MF:C8H5BrFN
MW:214.03440451622
MDL:MFCD08275458
CID:717627
PubChem ID:16227236
Update Time:2025-05-21

3-(Bromomethyl)-4-fluorobenzonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(Bromomethyl)-4-fluorobenzonitrile
    • BENZONITRILE,3-(BROMOMETHYL)-4-FLUORO-
    • 3-bromomethyl-4-fluoro-benzonitrile
    • 5-cyano-2-fluorobenzyl bromide
    • BENZONITRILE, 3-(BROMOMETHYL)-4-FLUORO-
    • 2-fluoro-5-cyanobenzyl bromide
    • JXQHMLRWRPHXIT-UHFFFAOYSA-N
    • 3330AC
    • 5-CYANO-2-FLUOROBENZYLBROMIDE
    • FCH4856855
    • TRA0079916
    • NE13807
    • AB44795
    • SY023130
    • PC500514
    • AX808049
    • 3-(Bromomethyl)-4-fluorobenzonitrile (ACI)
    • 856935-35-8
    • MFCD08275458
    • AKOS009100437
    • DB-021883
    • Z203241930
    • DTXSID70585394
    • PS-9992
    • EN300-25341
    • SCHEMBL411021
    • AC1686
    • MDL: MFCD08275458
    • Inchi: 1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
    • Chiave InChI: JXQHMLRWRPHXIT-UHFFFAOYSA-N
    • Sorrisi: N#CC1C=C(CBr)C(F)=CC=1

Proprietà calcolate

  • Massa esatta: 212.95900
  • Massa monoisotopica: 212.95894g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 174
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.8
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 1.591
  • Punto di ebollizione: 274.389°C at 760 mmHg
  • Punto di infiammabilità: 119.747°C
  • Indice di rifrazione: 1.564
  • PSA: 23.79000
  • LogP: 2.59228

3-(Bromomethyl)-4-fluorobenzonitrile Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852826-1g
3-(Bromomethyl)-4-fluorobenzonitrile
856935-35-8 95%
1g
¥1,562.40 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852826-250mg
3-(Bromomethyl)-4-fluorobenzonitrile
856935-35-8 95%
250mg
¥608.40 2022-01-10
TRC
B870128-50mg
3-(bromomethyl)-4-fluorobenzonitrile
856935-35-8
50mg
$ 70.00 2022-06-06
TRC
B870128-100mg
3-(bromomethyl)-4-fluorobenzonitrile
856935-35-8
100mg
$ 95.00 2022-06-06
TRC
B870128-500mg
3-(bromomethyl)-4-fluorobenzonitrile
856935-35-8
500mg
$ 365.00 2022-06-06
abcr
AB357402-250 mg
3-(Bromomethyl)-4-fluorobenzonitrile; .
856935-35-8
250MG
€180.50 2022-06-10
abcr
AB357402-1 g
3-(Bromomethyl)-4-fluorobenzonitrile; .
856935-35-8
1g
€383.00 2022-06-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023130-0.25g
3-(Bromomethyl)-4-fluorobenzonitrile
856935-35-8 ≥95%
0.25g
¥748.39 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023130-1g
3-(Bromomethyl)-4-fluorobenzonitrile
856935-35-8 ≥95%
1g
¥1929.03 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023130-5g
3-(Bromomethyl)-4-fluorobenzonitrile
856935-35-8 ≥95%
5g
¥6025.00 2025-04-12

3-(Bromomethyl)-4-fluorobenzonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 - 15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  1 h, 0 °C; overnight, 0 °C → 23 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  23 °C
Riferimento
Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters
Ametsetor, Ebenezer; et al, Molecules, 2022, 27(20),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  1 h, 0 °C; overnight, 0 °C → 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  23 °C
Riferimento
Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters
Ametsetor, Ebenezer; et al, Molecules, 2022, 27(20),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
Riferimento
Synthesis and biological activity of 2H-quinolizin-2-one based p38α MAP kinase inhibitors
Tynebor, Robert M.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(9), 2765-2769

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  15 h, reflux
Riferimento
Pharmacophore-Based Design of Novel Oxadiazoles as Selective Sphingosine-1-phosphate (S1P) Receptor Agonists with in vivo Efficacy
Quattropani, Anna; et al, ChemMedChem, 2015, 10(4), 688-714

3-(Bromomethyl)-4-fluorobenzonitrile Raw materials

3-(Bromomethyl)-4-fluorobenzonitrile Preparation Products

Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司